2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of organic compounds, including medicinal products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the reaction of piperidine with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between piperidine and 2,3-dihydro-1H-inden-1-one in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The piperidine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with potential anticancer effects.
Matrine: A piperidine alkaloid with various biological activities.
Uniqueness
2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines the piperidine moiety with an indene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
62094-50-2 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C15H17NO/c17-15-13(11-16-8-4-1-5-9-16)10-12-6-2-3-7-14(12)15/h2-3,6-7,11H,1,4-5,8-10H2 |
InChI Key |
WETHLXFOUDZGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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